

Application Note: Quantification of Pregnanolone in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: Pregnanolone

Cat. No.: B1679072

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Introduction

Pregnanolone, a neurosteroid, is a metabolite of progesterone and plays a significant role in modulating neuronal activity. Its accurate quantification in biological matrices is crucial for research in neuroscience, endocrinology, and drug development. This application note details a robust and sensitive method for the extraction and quantification of **pregnanolone** in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a liquid-liquid extraction (LLE) for sample cleanup and derivatization to enhance analytical sensitivity.

Target Audience: This document is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry and mass spectrometry.

Experimental Protocols

Materials and Reagents

- **Pregnanolone** analytical standard
- Pregnenolone-D4 (internal standard, IS)
- Human serum (pooled or individual samples)
- Methyl t-butyl ether (MTBE), LC-MS grade

- Methanol, LC-MS grade
- Water, LC-MS grade
- Hydroxylamine hydrochloride
- Formic acid, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Nitrogen evaporator
- Vortex mixer
- Centrifuge
- UHPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation and Extraction

This protocol is adapted from established high-throughput methods for pregnenolone analysis.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Sample Thawing: Thaw frozen human serum samples on ice.
- Aliquoting: In a microcentrifuge tube, pipette 200 μ L of serum.
- Internal Standard Spiking: Add a known concentration of pregnenolone-D4 internal standard to each sample, calibrator, and quality control (QC) sample.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Liquid-Liquid Extraction (LLE):
 - Add 1 mL of MTBE to each tube.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Vortex vigorously for 1 minute to ensure thorough mixing.
 - Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
[\[4\]](#)

- Carefully transfer the upper organic layer (MTBE) to a new clean tube.
- Drying: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Derivatization:
 - Since pregnenolone does not ionize well, derivatization with hydroxylamine is necessary to improve the lower limit of quantitation (LOQ).[\[1\]](#)[\[2\]](#)
 - Add hydroxylamine solution to the dried extract to form the positive-ion oxime derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Final Drying and Reconstitution:
 - Dry the derivatized sample under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 200 µL of a 1:1 mixture of water and methanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

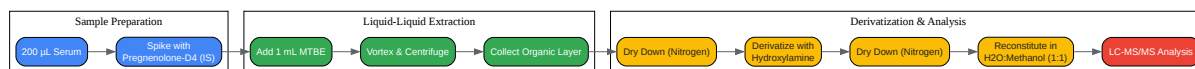
- Chromatographic Separation: Utilize a C18 or a phenyl-X reversed-phase column for chromatographic separation.[\[1\]](#)[\[2\]](#)[\[5\]](#) A gradient elution with mobile phases consisting of water and methanol with 0.1% formic acid is commonly employed.
- Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[\[1\]](#)[\[5\]](#)

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of **pregnanolone** in human serum.

| Parameter | Value | Reference |
|--------------------------------------|----------------|-----------|
| Linearity Range | 10 - 500 ng/dL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/dL | [3] |
| Inter- and Intra-batch Precision | < 8% CV | [1][3] |
| Carryover | < 0.2% | [1][2] |
| Recovery | ~65% | [1][2] |

Visualizations



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Caption: Workflow for the extraction and analysis of **pregnanolone**.

Application Note: Solid-Phase Extraction of Pregnanolone Sulfate from Human Serum

Introduction

Pregnanolone sulfate is a sulfated neurosteroid, and its measurement in serum is important for understanding various physiological and pathological states. Due to its hydrophilic nature, a robust extraction method is required to isolate it from the complex serum matrix for accurate quantification by LC-MS/MS. Solid-phase extraction (SPE) is a highly effective technique for this purpose, providing high recovery and clean extracts.[4]

Target Audience: This document is intended for researchers, scientists, and drug development professionals with experience in bioanalytical methods.

Experimental Protocols

Materials and Reagents

- **Pregnanolone** sulfate analytical standard
- Deuterium-labeled pregnenolone sulfate (e.g., Pregnenolone-d4 sulfate) as internal standard (IS)
- Human serum
- Polymer-based SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)[4]
- Methanol, LC-MS grade
- Acetonitrile, LC-MS grade
- Water, LC-MS grade
- Formic acid or Phosphoric acid
- SPE vacuum manifold
- Nitrogen evaporator
- Centrifuge
- Vortex mixer

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common methodologies for the extraction of steroid sulfates.[4]

- Sample Pre-treatment:
 - Thaw serum samples on ice.
 - In a microcentrifuge tube, pipette 200 μ L of serum.

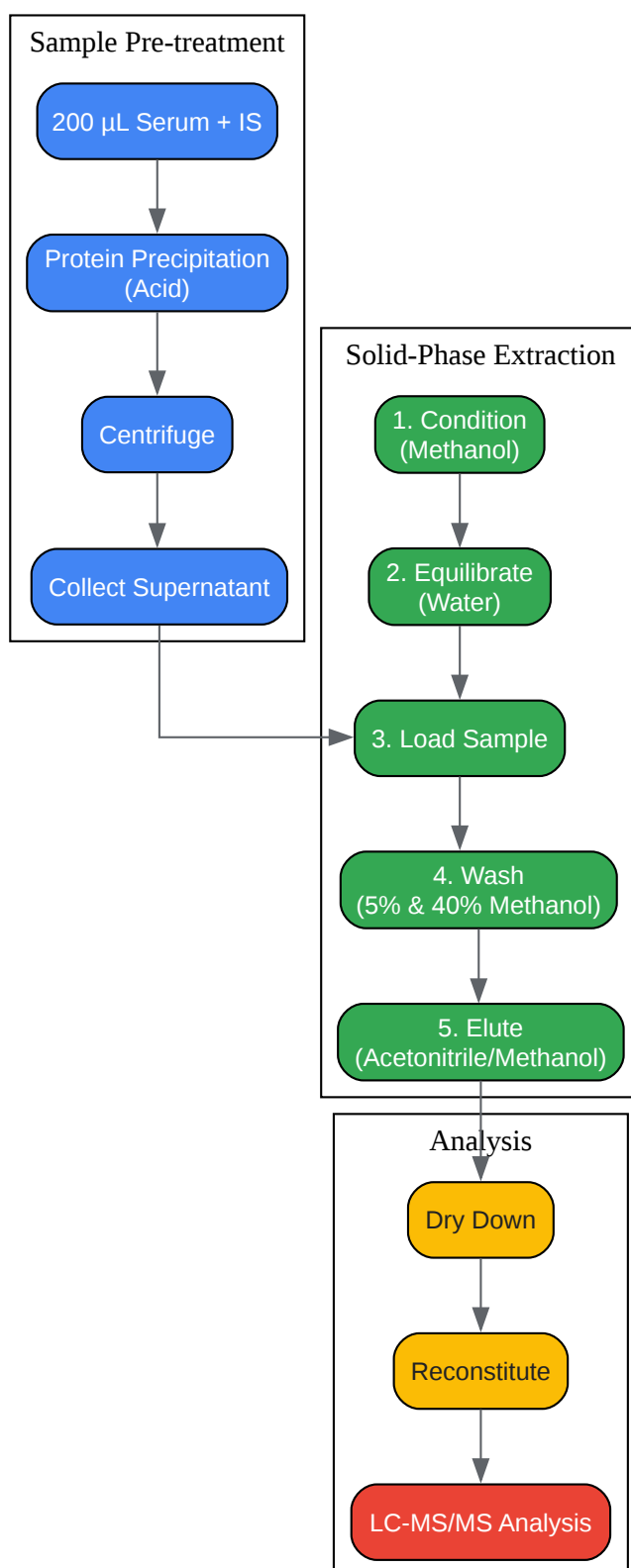
- Spike with 10 µL of the internal standard solution.[\[4\]](#)
- Add 200 µL of 4% phosphoric acid or 0.1 M formic acid to precipitate proteins.[\[4\]](#)
- Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[\[4\]](#)
- Carefully transfer the supernatant to a clean tube for SPE.[\[4\]](#)
- Solid-Phase Extraction Procedure:
 - Conditioning: Condition the SPE cartridge with 1 mL of methanol.[\[4\]](#)
 - Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.[\[4\]](#)
 - Loading: Load the prepared supernatant onto the SPE cartridge.[\[4\]](#)
 - Washing:
 - Wash 1: Pass 1 mL of 5% methanol in water to remove polar impurities.[\[4\]](#)
 - Wash 2: Pass 1 mL of 40% methanol in water to remove less polar interferences.[\[4\]](#)
 - Elution: Elute **pregnanolone** sulfate and the IS with 1 mL of acetonitrile or methanol into a clean collection tube.[\[4\]](#)
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[\[4\]](#)
 - Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 water:methanol with 0.1% formic acid).[\[4\]](#)
 - Vortex the reconstituted sample and transfer it to an autosampler vial.

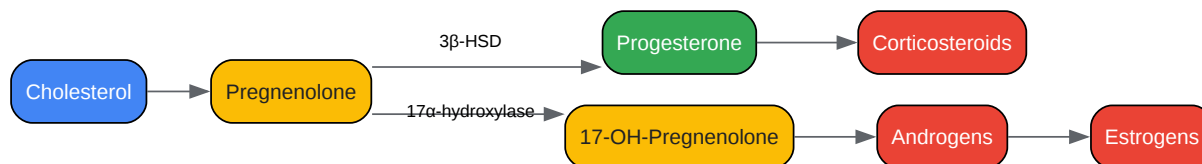
Quantitative Data Summary

The following table summarizes typical quantitative performance data for the SPE-LC-MS/MS analysis of steroid sulfates.

| Parameter | Value | Reference |
|-----------------------|-------|---|
| Recovery | >75% | [6] [7] [8] |
| Reproducibility (RSD) | <10% | [6] [7] [8] |
| Linearity (r^2) | >0.99 | [6] [7] [8] |

Visualizations





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